2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorinated aromatic ring and an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Amination: The amine is further reacted with a suitable halogenated propanoic acid derivative under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using palladium or platinum catalysts for the reduction step.
Automated Synthesis: Employing automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of certain enzymes, inhibiting their activity.
Protein Interactions: It can interact with proteins, affecting their structure and function.
Pathways: The compound may influence various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid: Similar structure but with additional hydroxyl groups.
2-Amino-3-(4-fluorophenyl)propanoic acid: Similar structure but with the fluorine atom in a different position.
2-Amino-3-(2-methylphenyl)propanoic acid: Similar structure but without the fluorine atom.
Uniqueness
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique molecular structure, which includes an amino group attached to a propanoic acid backbone and a 3-fluoro-2-methylphenyl substituent. The incorporation of fluorine into the structure may enhance its binding affinity to various biological targets, influencing its therapeutic potential.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This interaction can alter metabolic pathways and affect cellular functions.
- Protein Interactions : It may interact with proteins, affecting their conformation and function, which is crucial for various biochemical processes, including neurotransmission and signal transduction.
- Neurotransmission Modulation : Preliminary studies suggest that this compound may act as an agonist or antagonist at glutamate receptors, making it a candidate for research into neurological disorders .
Biological Activity Summary
The biological activity of this compound can be summarized in the following table:
Activity Type | Description |
---|---|
Enzyme Inhibition | Binds to enzyme active sites, potentially altering metabolic pathways. |
Protein Interaction | Modifies protein structures and functions, affecting cellular signaling. |
Neurotransmission | May act on glutamate receptors; potential implications for treating neurological disorders. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that fluorinated amino acids often exhibit enhanced binding affinities compared to non-fluorinated counterparts. For instance, studies indicate that the presence of a trifluoromethyl group can increase the potency of compounds in inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs .
- Neurotransmitter Interaction : Investigations into the interaction of this compound with glutamate receptors have shown promising results, suggesting its potential role in modulating neurotransmission pathways relevant to conditions such as epilepsy and depression .
- Pharmacological Applications : The compound has been explored for its therapeutic applications in treating various neurological disorders due to its ability to influence neurotransmission and protein interactions.
Properties
IUPAC Name |
2-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNGJQJNNNKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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